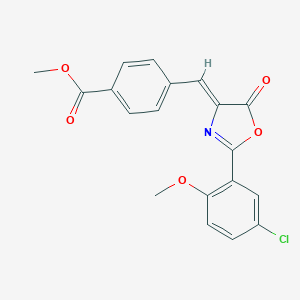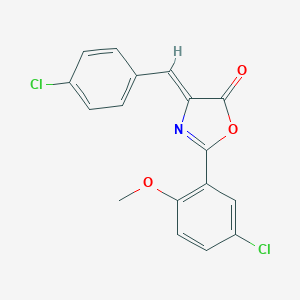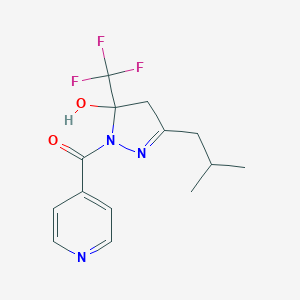![molecular formula C23H21F3N4O2 B299267 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFA-DAPT, is a small molecule inhibitor that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in treating Alzheimer's disease, cancer, and other diseases.
作用機序
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide works by inhibiting gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides and other proteins. By inhibiting gamma-secretase, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of amyloid beta peptides and other proteins that are involved in disease processes.
Biochemical and Physiological Effects
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides, improve cognitive function, and reduce neuroinflammation. In animal models of cancer, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis, or the formation of new blood vessels.
実験室実験の利点と制限
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in treating Alzheimer's disease and cancer. However, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some limitations for lab experiments. It is a potent inhibitor of gamma-secretase and can have off-target effects on other proteins. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in treating Alzheimer's disease and cancer. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its off-target effects on other proteins and pathways. Understanding its off-target effects can help researchers develop more specific inhibitors that have fewer side effects. Finally, researchers can investigate the potential of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide as a tool for studying the role of gamma-secretase and other proteins in disease processes.
合成法
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides in the brain. Amyloid beta peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to neurodegeneration and cognitive decline. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease.
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
特性
製品名 |
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
分子式 |
C23H21F3N4O2 |
分子量 |
442.4 g/mol |
IUPAC名 |
N//'-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C23H21F3N4O2/c1-14-7-9-20(10-8-14)30-15(2)11-17(16(30)3)13-27-29-22(32)21(31)28-19-6-4-5-18(12-19)23(24,25)26/h4-13H,1-3H3,(H,28,31)(H,29,32)/b27-13+ |
InChIキー |
VKKHNUIAPMIHJF-UVHMKAGCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299207.png)